6H05
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Overview
Description
K-Ras inhibitors are a class of compounds designed to target and inhibit the activity of the K-Ras protein, which is a small GTPase. K-Ras is one of the most commonly mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . These inhibitors are crucial in cancer therapy as they aim to block the signaling pathways that drive tumor growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of K-Ras inhibitors often involves structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . For instance, noncovalent inhibitors targeting the K-Ras G12D mutation have been discovered through virtual screening of diverse compounds, followed by molecular docking and scoring techniques . Additionally, macrocyclic peptides have been identified using mixture libraries and automated ligand identification systems .
Industrial Production Methods: Industrial production of K-Ras inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of chemical reactions, purification, and validation to produce the final compound suitable for clinical use .
Chemical Reactions Analysis
Types of Reactions: K-Ras inhibitors undergo various chemical reactions, including covalent modification, oxidation, and substitution . For example, covalent inhibitors targeting the K-Ras G12C mutation bind irreversibly in the switch-II pocket, relying on a covalent reaction with the acquired cysteine .
Common Reagents and Conditions: Common reagents used in the synthesis of K-Ras inhibitors include vicinal dicarbonyl compounds, such as phenylglyoxal and methylglyoxal, which selectively modify arginine residues on proteins . The reaction conditions often involve physiological pH and specific temperature settings to ensure selective targeting and binding .
Major Products Formed: The major products formed from these reactions are the covalent or noncovalent complexes of K-Ras inhibitors with the K-Ras protein. These complexes effectively inhibit the activity of the K-Ras protein, thereby blocking the downstream signaling pathways involved in cancer progression .
Scientific Research Applications
K-Ras inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, they are used to study the structure and function of the K-Ras protein and its interactions with other molecules . In biology, they help in understanding the role of K-Ras mutations in cancer development and progression . In medicine, K-Ras inhibitors are being developed as targeted therapies for cancers driven by K-Ras mutations . Clinical trials are ongoing to evaluate the efficacy and safety of these inhibitors in various cancer types . In industry, K-Ras inhibitors are used in drug discovery and development processes to identify new therapeutic candidates .
Mechanism of Action
The mechanism of action of K-Ras inhibitors involves binding to the K-Ras protein and blocking its activity. K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state . K-Ras inhibitors, such as sotorasib and adagrasib, bind to the switch-II pocket of the K-Ras G12C mutant, locking it in an inactive state and preventing downstream signaling . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
K-Ras inhibitors are unique in their ability to target specific mutations within the K-Ras protein. Similar compounds include inhibitors targeting other members of the RAS family, such as HRAS and NRAS . K-Ras inhibitors are distinct in their specificity for K-Ras mutations, particularly the G12C mutation . Other similar compounds include pan-KRAS inhibitors, PROTACs, siRNAs, and PNAs, which target multiple RAS isoforms or employ different mechanisms of action .
List of Similar Compounds
- HRAS inhibitors
- NRAS inhibitors
- Pan-KRAS inhibitors
- PROTACs
- siRNAs
- PNAs
K-Ras inhibitors represent a significant advancement in targeted cancer therapy, offering hope for improved treatment outcomes in patients with K-Ras-driven cancers.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O2S3/c1-23(2)12-14-29-28-13-9-22-20(26)16-7-10-24(11-8-16)19(25)15-27-18-5-3-17(21)4-6-18/h3-6,16H,7-15H2,1-2H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYMZOUPNIHLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSSCCNC(=O)C1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.